

Spectroscopic Profile of Alpha-d-Mannose Pentaacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-d-Mannose pentaacetate*

Cat. No.: B133365

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **alpha-d-mannose pentaacetate** (α -D-mannopyranose pentaacetate), a fully protected derivative of the C-2 epimer of glucose. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, drug development, and materials science who utilize acetylated sugars as key intermediates and building blocks.

Alpha-d-mannose pentaacetate, with the molecular formula $C_{16}H_{22}O_{11}$ and a molecular weight of 390.34 g/mol, is a crucial compound in glycosylation reactions and the synthesis of various biologically active molecules.^[1] A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **alpha-d-mannose pentaacetate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For **alpha-d-mannose pentaacetate**, 1H and ^{13}C NMR spectra provide detailed information about the stereochemistry and connectivity of the mannose core and the five acetate groups.

Table 1: ^1H NMR Spectroscopic Data for **Alpha-d-Mannose Pentaacetate** in CDCl_3

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.09	d	1.8
H-2	5.47	dd	3.4, 1.8
H-3	5.29	dd	10.1, 3.4
H-4	5.37	t	10.1
H-5	4.09	ddd	10.1, 5.5, 2.4
H-6a	4.28	dd	12.4, 5.5
H-6b	4.12	dd	12.4, 2.4
CH ₃ (acetyl)	2.18, 2.11, 2.05, 2.04, 2.00	s	-

Table 2: ^{13}C NMR Spectroscopic Data for **Alpha-d-Mannose Pentaacetate** in CDCl_3

Carbon	Chemical Shift (δ , ppm)
C-1	90.6
C-2	68.9
C-3	69.0
C-4	65.8
C-5	70.5
C-6	62.1
C=O (acetyl)	170.6, 170.0, 169.9, 169.7, 169.6
CH ₃ (acetyl)	20.9, 20.8, 20.7, 20.7, 20.6

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of **alpha-d-mannose pentaacetate** is characterized by strong absorptions corresponding to the carbonyl and C-O bonds of the acetate groups.

Table 3: Key IR Absorption Bands for **Alpha-d-Mannose Pentaacetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900-3000	Medium	C-H stretching (alkane)
~1740-1755	Strong	C=O stretching (ester)
~1370	Medium	C-H bending (methyl)
~1215-1240	Strong	C-O stretching (acetyl)
~1040-1080	Strong	C-O stretching (pyranose ring)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition of **alpha-d-mannose pentaacetate**. The exact mass of the [M+Na]⁺ adduct is a key identifier.

Table 4: High-Resolution Mass Spectrometry Data for **Alpha-d-Mannose Pentaacetate**

Ion	Calculated m/z
[C ₁₆ H ₂₂ O ₁₁ + Na] ⁺	413.1054

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Dissolve 10-20 mg of **alpha-d-mannose pentaacetate** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is free of any particulate matter.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR.
 - Reference the spectrum to the CDCl_3 signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- KBr Pellet Method:
 - Thoroughly mix a small amount of **alpha-d-mannose pentaacetate** with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Thin Film Method:

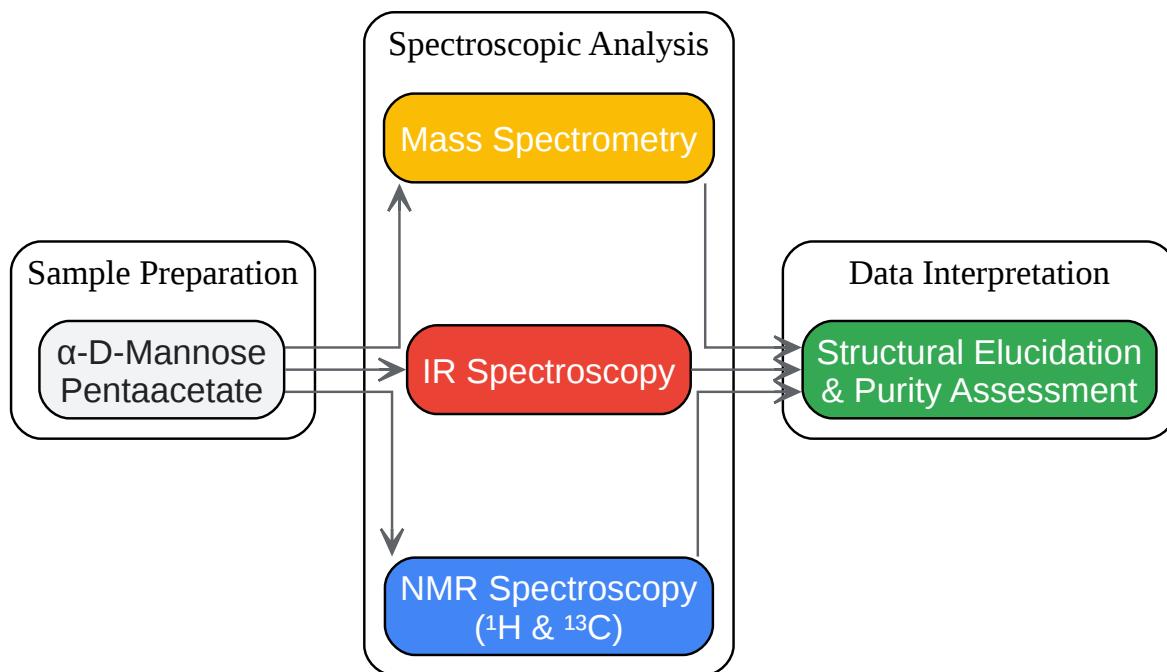
- Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).
- Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record the spectrum over the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

Sample Preparation:


- Prepare a dilute solution of **alpha-d-mannose pentaacetate** in a suitable solvent such as methanol or acetonitrile.
- For electrospray ionization (ESI), it is common to add a small amount of sodium acetate to the solution to promote the formation of the $[\text{M}+\text{Na}]^+$ adduct.

Instrumentation and Data Acquisition:

- Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.
- Acquisition:
 - Acquire the spectrum in positive ion mode.
 - Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve good ionization and minimize in-source fragmentation.

Visualizations

The following diagrams illustrate the structure and the workflow for the spectroscopic analysis of **alpha-d-mannose pentaacetate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **alpha-d-mannose pentaacetate**.

Caption: Structure of **alpha-d-Mannose pentaacetate** with key proton assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Alpha-d-Mannose Pentaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133365#spectroscopic-data-nmr-ir-mass-spec-of-alpha-d-mannose-pentaacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com